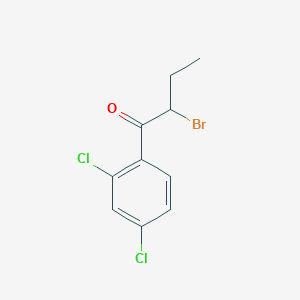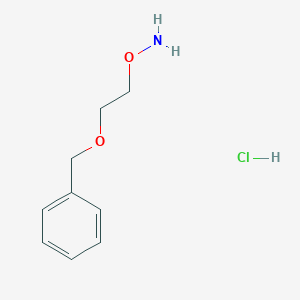
2-Amino-3-(2,4-difluorophenyl)propan-1-ol
Descripción general
Descripción
“2-Amino-3-(2,4-difluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11F2NO . It has a molecular weight of 187.19 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the resources I found.Aplicaciones Científicas De Investigación
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) investigated the affinity of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including derivatives similar to 2-amino-3-(2,4-difluorophenyl)propan-1-ol, for beta 1- and beta-2-adrenoceptors. They found significant cardioselectivity in certain derivatives, contributing to the understanding of selective beta-blockers.
Synthesis of Fluconazole Analogues
Heravi and Motamedi (2004) synthesized a series of compounds analogous to fluconazole, including 2-(2,4-difluorophenyl)-1-(1H-1,2,4 triazol-1-yl-methyl)-3-(substituted heterocycl)-propan-2-ol, expanding the research in antifungal agents (Heravi & Motamedi, 2004).
Inhibitive Performance on Carbon Steel Corrosion
Gao, Liang, and Wang (2007) synthesized tertiary amines, including compounds similar to this compound, to study their inhibitive performance on carbon steel corrosion. These compounds showed promise as anodic inhibitors (Gao, Liang, & Wang, 2007).
Synthesis of 18F-labeled Fluconazole
Livni et al. (1992) synthesized [4-18F]fluconazole, a derivative of this compound, for positron emission tomography studies in animals, contributing to the pharmacokinetic research of fluconazole (Livni et al., 1992).
Conformational Analyses of Derivatives
Nitek et al. (2020) conducted crystal structure analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. This research contributes to the understanding of the molecular structures and potential applications of similar compounds (Nitek et al., 2020).
Asymmetric Reduction in Organic Synthesis
Itsuno et al. (1987) explored the asymmetric reduction of acetophenone O-methyloxime using a reagent derived from a compound similar to this compound, demonstrating its utility in producing optically active compounds (Itsuno et al., 1987).
Synthesis of Cyclic Polyamines
Cassimjee, Marin, and Berglund (2012) synthesized circular polyamines from 3-amino-propan-1-ol, a compound structurally related to this compound. This showcases the flexibility of amino alcohols in generating multifunctional polyamines (Cassimjee, Marin, & Berglund, 2012).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves and eye protection .
Propiedades
IUPAC Name |
2-amino-3-(2,4-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-7-2-1-6(9(11)4-7)3-8(12)5-13/h1-2,4,8,13H,3,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGQLWQGUPOTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669982 | |
| Record name | 2-Amino-3-(2,4-difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831191-83-4 | |
| Record name | 2-Amino-3-(2,4-difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B1499776.png)
![N-[4-(Benzylaminomethyl)phenyl]acetamide hydrochloride](/img/structure/B1499777.png)






![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)
![(7-Benzyl-7-azabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B1499796.png)




